molecular formula C16H20N2O2 B6344883 Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 2021218-28-8

Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No. B6344883
CAS RN: 2021218-28-8
M. Wt: 272.34 g/mol
InChI Key: WFVZWAOUTRTAGM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate can be deduced from its name. The “5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate” part indicates a pyrazole ring (a five-membered ring with two nitrogen atoms) with a carboxylate group at the 3-position, a phenyl group at the 5-position, and a 2-methylpropyl group at the 4-position of the phenyl ring. The “Ethyl” part indicates an ethyl group attached to the carboxylate group .

Scientific Research Applications

Ethyl 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters. It has also been used to study the effects of enzyme inhibitors on MAO-A activity. In addition, it has been used to study the effects of inhibitors on the activity of other enzymes, such as tyrosine hydroxylase, tryptophan hydroxylase, and phenylalanine hydroxylase.

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed that the compound acts as an inhibitor of monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters. The compound binds to the active site of MAO-A and prevents the enzyme from breaking down neurotransmitters. In addition, the compound may also act as an inhibitor of other enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate are not fully understood. However, it is believed that the compound acts as an inhibitor of monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters. Inhibition of MAO-A may lead to an increase in the levels of neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate in laboratory experiments include its low molecular weight, which makes it easy to handle and store; its low cost; and its wide range of applications in scientific research. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can degrade over time. In addition, the compound can be toxic if ingested or inhaled.

Future Directions

There are a number of potential future directions for research involving Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate. These include further investigation into the biochemical and physiological effects of the compound, as well as research into its potential use as an inhibitor of other enzymes involved in the metabolism of neurotransmitters. In addition, further research could be conducted into the potential use of the compound in drug development and other therapeutic applications. Finally, research could be conducted into the potential use of the compound as a biomarker for diseases such as Alzheimer’s and Parkinson’s.

Synthesis Methods

Ethyl 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate 4-chloro-5-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatephenylpyrazole-3-carboxylate with 2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl bromide in the presence of a base such as sodium hydroxide. This reaction yields the desired product in excellent yields. Other methods for the synthesis of this compound 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate include the reaction of this compound 4-chloro-5-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatephenylpyrazole-3-carboxylate with 2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl iodide in the presence of a base such as potassium carbonate, and the reaction of this compound 4-chloro-5-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatephenylpyrazole-3-carboxylate with 2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl chloroformate in the presence of a base such as sodium hydroxide.

properties

IUPAC Name

ethyl 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-20-16(19)15-10-14(17-18-15)13-7-5-12(6-8-13)9-11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVZWAOUTRTAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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